2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted at position 2 with a 4-acetylbenzamido group and at position 3 with an N-methyl carboxamide. The 4-acetylbenzamido group introduces electron-withdrawing and hydrophobic characteristics, which may influence solubility, binding affinity, and metabolic stability .
Synthetic routes for related cyclopenta[b]thiophene derivatives often involve cyclization reactions of precursors such as 2-cyano-3-mercaptoacrylamides with halogenated reagents (e.g., chloroacetone) in the presence of bases like triethylamine . Modifications at the 2- and 3-positions are critical for tailoring pharmacological properties.
Properties
IUPAC Name |
2-[(4-acetylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10(21)11-6-8-12(9-7-11)16(22)20-18-15(17(23)19-2)13-4-3-5-14(13)24-18/h6-9H,3-5H2,1-2H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBDRWBSBRYRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves several steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene ring.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being investigated for its potential therapeutic effects across a range of medical conditions. Key applications include:
- Anti-inflammatory Properties : Research indicates that thiophene derivatives can exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory disorders.
- Neuroprotective Effects : The compound acts as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting this enzyme, it enhances cholinergic transmission, potentially improving cognitive functions .
- Anti-cancer Activity : Preliminary studies suggest that this compound may possess anti-cancer properties by modulating various cellular pathways involved in tumor growth and metastasis .
- Antimicrobial and Antifungal Activity : The compound has shown promise in inhibiting the growth of various microbial strains, indicating its potential use as an antimicrobial agent .
- Kinase Inhibition : There is ongoing research into its role as a kinase inhibitor, which could have implications for cancer treatment and other diseases where kinase signaling is disrupted.
Material Science Applications
In addition to its medicinal properties, 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is also explored for its utility in material science:
- Organic Semiconductors : The compound is being studied for its potential use in organic semiconductors due to its electronic properties. Thiophene derivatives are known for their conductivity and stability in electronic applications .
- Organic Field-Effect Transistors (OFETs) : Its application in OFETs could lead to advancements in flexible electronics and improved performance characteristics compared to traditional inorganic semiconductors.
- Organic Light-Emitting Diodes (OLEDs) : The compound's properties may also be harnessed in the development of OLEDs, which are pivotal in modern display technologies due to their efficiency and color range capabilities.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the efficacy of this compound as an acetylcholinesterase inhibitor. In vitro assays demonstrated significant inhibition of enzyme activity, suggesting potential therapeutic benefits for Alzheimer’s patients .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound indicated that it exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study concluded that the compound could be further developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The following table compares key structural and physicochemical properties of the target compound with analogs:
*Estimated based on molecular formula (C₂₂H₂₁N₃O₃S₂).
†Predicted using computational tools (e.g., ALOGPS).
‡Estimated from molecular formula (C₂₃H₂₅N₇O₂S₂).
Key Observations:
- Substituent Hydrophobicity : G839-0106 exhibits the highest logP (3.67) due to its cyclohexyl(methyl)sulfamoyl group, enhancing membrane permeability but reducing aqueous solubility. The target compound’s 4-acetylbenzamido group balances hydrophobicity (logP ~3.2) with moderate solubility .
- In contrast, the mitofusin agonist modulates mitochondrial dynamics, highlighting scaffold versatility .
- Synthetic Flexibility : Substituents at position 2 are synthetically accessible via benzamido or thiophene-carboxamide coupling, as seen in .
Pharmacokinetic and Pharmacodynamic Differences
- Metabolic Stability : The acetyl group in the target compound may increase susceptibility to esterase-mediated hydrolysis compared to the sulfamoyl group in G839-0106, which is more metabolically stable .
- Binding Affinity : The thiophene-2-carboxamide in could enhance π-π stacking with aromatic residues in enzyme active sites, whereas the acetylbenzamido group in the target compound may favor hydrogen bonding.
Therapeutic Potential
- Antiviral Activity : G839-0106’s inclusion in antiviral libraries suggests its utility in infectious disease research, while the target compound’s profile remains underexplored .
Biological Activity
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its molecular formula and its structural features include:
- A cyclopentathiophene core
- An acetylbenzamide substituent
- A methyl group attached to the nitrogen atom
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiophene compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis | |
| MCF-7 | 15.0 | Cell Cycle Arrest | |
| A549 | 10.0 | Inhibition of Metastasis |
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. It has been reported that similar compounds can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.
Case Study: Neuroprotection
A study evaluating the neuroprotective effects of related compounds demonstrated that they could significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide (H2O2). The compound showed no significant cytotoxicity at sub-micromolar concentrations, suggesting a favorable safety profile for further development as a neuroprotective agent .
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit class II histone deacetylases (HDACs), which play a role in regulating gene expression related to cancer and neurodegeneration .
- Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses, thereby reducing oxidative damage in neuronal cells .
- Cell Signaling Modulation : Interaction with specific cellular pathways involved in apoptosis and cell proliferation is also a proposed mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
